Cas no 95769-79-2 (3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid)

3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid
- Benzenepropanoic acid, β-cyclopropyl-β-hydroxy-
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- MDL: MFCD11936034
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-82971-0.1g |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 0.1g |
$257.0 | 2023-09-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063897-1g |
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 1g |
¥3717.0 | 2024-04-17 | |
Chemenu | CM464370-1g |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95%+ | 1g |
$822 | 2024-07-18 | |
Aaron | AR01AKX3-50mg |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 50mg |
$265.00 | 2025-02-09 | |
1PlusChem | 1P01AKOR-10g |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 10g |
$4006.00 | 2023-12-15 | |
Enamine | EN300-82971-5g |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 5g |
$2152.0 | 2023-09-02 | |
1PlusChem | 1P01AKOR-1g |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 1g |
$861.00 | 2025-03-19 | |
Enamine | EN300-82971-1g |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 1g |
$743.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333181-1g |
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 1g |
¥18718.00 | 2024-04-23 | |
A2B Chem LLC | AV72187-250mg |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid |
95769-79-2 | 95% | 250mg |
$422.00 | 2024-07-18 |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid 関連文献
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1. Back matter
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acidに関する追加情報
Introduction to 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS No. 95769-79-2)
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 95769-79-2, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis. This molecule, featuring a cyclopropyl substituent and a phenyl group attached to a hydroxylated propanoic acid backbone, presents a unique framework for exploring its pharmacological potential and synthetic utility. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate for further derivatization, enabling the development of novel therapeutic agents.
The structure of 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid exhibits a balance of rigidity and flexibility, which is often exploited in drug design to optimize binding affinity and metabolic stability. The cyclopropyl ring, known for its conformational constraints, can influence the spatial orientation of substituents, while the phenyl group contributes to hydrophobic interactions with biological targets. This combination has been explored in the design of molecules targeting neurological disorders, where precise molecular geometry is critical for efficacy.
Recent advancements in computational chemistry have facilitated the virtual screening of this compound against various biological targets. Studies utilizing molecular docking simulations have suggested that derivatives of 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid may interact with enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases. The hydroxyl moiety, in particular, has been identified as a key pharmacophore for modulating enzyme activity, as evidenced by crystallographic studies of similar scaffolds.
In the realm of synthetic organic chemistry, 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid serves as an excellent precursor for constructing more complex molecules. The carboxylic acid group can be readily activated for esterification or amidation reactions, while the cyclopropyl ring can undergo functionalization via metal-catalyzed cross-coupling reactions. These attributes have been leveraged in multi-step syntheses aimed at generating libraries of bioactive compounds for high-throughput screening.
Biological activity studies have revealed that certain derivatives of this compound exhibit inhibitory effects on kinases and other signaling proteins implicated in cancer progression. For instance, modifications to the phenyl ring have been shown to enhance binding affinity to ATP-binding sites in protein kinases, leading to potent inhibition of their catalytic activity. Such findings align with the broader trend in oncology research toward developing small-molecule inhibitors with high selectivity and low toxicity.
The pharmacokinetic profile of 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid and its derivatives has also been scrutinized using in vitro and in vivo models. Metabolic stability studies indicate that the compound undergoes rapid biotransformation via oxidative and hydrolytic pathways, suggesting potential for short half-lives unless modified to enhance metabolic clearance. However, strategic functionalization has been employed to prolong circulation time while maintaining efficacy.
Emerging research has also explored the potential applications of this compound in regenerative medicine. Its structural motifs have been incorporated into peptide mimetics designed to modulate growth factor signaling pathways critical for tissue repair. Preliminary data from cell culture assays demonstrate that certain analogs promote proliferation and differentiation of mesenchymal stem cells, offering a glimpse into future therapeutic applications.
The synthesis of enantiomerically pure forms of 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid has been achieved through asymmetric catalysis techniques such as chiral auxiliary-assisted resolutions or transition-metal-catalyzed enantioselective hydrogenations. These methods are crucial for developing single-enantiomer drugs where stereochemical purity directly impacts pharmacological outcomes.
Future directions in research may focus on expanding the chemical space around this scaffold by introducing heterocyclic components or exploring non-covalent interactions with biological targets. Advances in biocatalysis could also enable greener synthetic routes to this compound, aligning with sustainable chemistry principles.
In summary, 95769-79-2, as exemplified by 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid, represents a valuable building block with diverse applications across medicinal chemistry and synthetic biology. Its unique structural features continue to inspire innovation in drug discovery efforts aimed at addressing unmet medical needs.
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